5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine
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Overview
Description
5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine is a heterocyclic compound that belongs to the class of imidazo-triazines. This compound is characterized by its fused ring structure, which includes both imidazole and triazine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3(5)-amino-1,2,4-triazoles with suitable reagents to form the desired imidazo-triazine structure . The reaction conditions often include the use of concentrated hydrochloric acid and heating under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antifungal activity may involve the inhibition of key enzymes in fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antifungal and anticancer properties.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antiviral activities.
Uniqueness
5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine is unique due to its fused ring structure, which combines the properties of both imidazole and triazine rings. This structural feature imparts enhanced stability and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C11H10N6 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
5-phenylimidazo[5,1-f][1,2,4]triazine-4,7-diamine |
InChI |
InChI=1S/C11H10N6/c12-10-9-8(7-4-2-1-3-5-7)16-11(13)17(9)15-6-14-10/h1-6H,(H2,13,16)(H2,12,14,15) |
InChI Key |
LKNOEVJDXRMVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=NN3C(=N2)N)N |
Origin of Product |
United States |
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